
BMS-883559
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BMS-883559 is a novel inhibitor of the influenza nucleoprotein (INF-NP).
Q & A
Basic Research Questions
Q. What is the molecular target of BMS-883559 in influenza virus research, and how is this determined experimentally?
this compound targets the influenza virus nucleoprotein (NP), specifically interacting with conserved residues (ASP302, SER50, GLY288, SER376, TYR52, and ARG99) critical for viral replication. This interaction was identified via in silico molecular docking studies using the nucleoprotein structure [PDB ID: 3RO5] as the receptor. Computational tools like AutoDock or Schrödinger Suite are typically employed to predict binding affinities and residue interactions . Validation often follows with in vitro assays (e.g., surface plasmon resonance) to confirm binding kinetics.
Q. Which experimental models are appropriate for evaluating this compound’s antiviral activity?
Researchers commonly use:
- Cell-based assays : Madin-Darby Canine Kidney (MDCK) cells infected with influenza A/H1N1 or other strains to measure viral replication inhibition (via plaque reduction or qRT-PCR).
- Animal models : Ferrets or mice infected with influenza virus to assess in vivo efficacy, focusing on viral load reduction in respiratory tissues and survival rates.
- Enzymatic assays : Recombinant nucleoprotein activity assays to quantify inhibition of RNA-binding or oligomerization .
Q. How are structural interactions between this compound and the nucleoprotein validated experimentally?
Key methods include:
- X-ray crystallography : Co-crystallization of this compound with the nucleoprotein to resolve binding conformations.
- Nuclear Magnetic Resonance (NMR) : To study dynamic interactions in solution.
- Mutagenesis studies : Site-directed mutations in conserved residues (e.g., ASP302A) to confirm loss of binding affinity via fluorescence polarization or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across influenza strains be systematically resolved?
Contradictions may arise due to strain-specific mutations in the nucleoprotein. To address this:
- Perform comparative structural analysis of NP sequences from resistant vs. susceptible strains.
- Use molecular dynamics simulations to assess binding stability in mutated NP variants.
- Validate findings with chimeric virus assays incorporating NP mutations into reverse-genetics-derived influenza strains .
Q. What experimental design considerations ensure reproducibility of this compound’s activity data across laboratories?
Critical factors include:
- Standardized compound preparation : Purity (>95% via HPLC), solvent (e.g., DMSO concentration ≤0.1%), and storage conditions.
- Consistent assay protocols : Cell passage numbers, multiplicity of infection (MOI), and endpoint measurements (e.g., TCID₅₀ vs. plaque assays).
- Positive controls : Co-testing with reference inhibitors (e.g., Ribavirin) to normalize inter-lab variability .
Q. How do the binding affinities of this compound compare to other nucleoprotein inhibitors (e.g., Hyperoside, Naproxen) in multi-drug interaction studies?
Competitive or synergistic effects are evaluated via:
- Combination index (CI) analysis : Using the Chou-Talalay method to quantify synergism/antagonism in cell-based assays.
- Molecular docking overlays : To identify overlapping binding sites and steric clashes.
- Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics in multi-ligand systems .
Q. What methodologies are recommended for analyzing off-target effects of this compound in host cells?
- Proteome-wide profiling : Chemoproteomics (e.g., affinity-based pull-down assays with biotinylated this compound).
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify host factors modulating drug efficacy/toxicity.
- Transcriptomic analysis : RNA-seq to assess changes in host gene expression post-treatment .
Q. How can researchers optimize the pharmacokinetic profile of this compound for preclinical development?
Strategies include:
- Prodrug modification : Esterification to enhance oral bioavailability.
- Microsomal stability assays : Liver microsomes (human/murine) to assess metabolic half-life.
- Plasma protein binding studies : Ultracentrifugation or equilibrium dialysis to adjust dosing regimens .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?
- Non-linear regression : Four-parameter logistic (4PL) model to calculate IC₅₀/EC₅₀ values.
- Bootstrap resampling : To estimate confidence intervals for potency metrics.
- ANOVA with post-hoc tests : For multi-group comparisons (e.g., across viral strains or timepoints) .
Q. How should researchers address variability in in silico docking scores for this compound analogs?
- Consensus scoring : Aggregate results from multiple docking software (e.g., AutoDock, Glide, GOLD) to reduce algorithm bias.
- Molecular dynamics (MD) simulations : Post-docking MD runs (≥100 ns) to refine pose stability.
- Free energy perturbation (FEP) : Calculate relative binding free energies for analogs .
Properties
Molecular Formula |
C27H24ClN5O6S |
---|---|
Molecular Weight |
582.03 |
IUPAC Name |
Thiophene-2-carboxylic acid (4-chloro-5-{4-[3-(2-methoxy-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazin-1-yl}-2-nitro-phenyl)-amide |
InChI |
InChI=1S/C27H24ClN5O6S/c1-16-24(25(30-39-16)17-6-3-4-7-22(17)38-2)27(35)32-11-9-31(10-12-32)20-15-19(21(33(36)37)14-18(20)28)29-26(34)23-8-5-13-40-23/h3-8,13-15H,9-12H2,1-2H3,(H,29,34) |
InChI Key |
HDEDVIXSWBFUIT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CS1)NC2=CC(N3CCN(C(C4=C(C)ON=C4C5=CC=CC=C5OC)=O)CC3)=C(Cl)C=C2[N+]([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-883559; BMS 883559; BMS883559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.